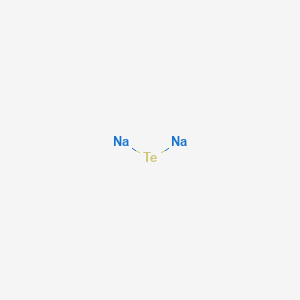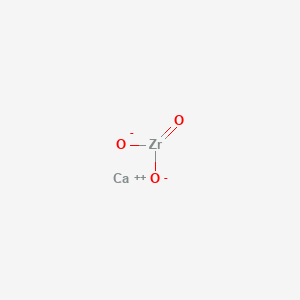
Teluro de sodio
Descripción general
Descripción
Sodium telluride is a chemical compound with the formula Na₂Te. It is a salt formed from the combination of sodium and tellurium. This compound is known for its sensitivity to air, as it can be easily oxidized. Sodium telluride is typically found as a white powder that is hygroscopic, meaning it readily absorbs moisture from the air .
Aplicaciones Científicas De Investigación
Sodium telluride has several applications in scientific research:
Chemistry: Used as a reagent for reductions and as a source of tellurium in the synthesis of organotellurium compounds.
Biology: Investigated for its potential biological activities and interactions.
Medicine: Explored for its potential use in therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of semiconductors and other electronic materials
Mecanismo De Acción
Target of Action
Sodium telluride, also known as sodiotellanylsodium, is an inorganic tellurium compound . It is primarily used in the synthesis of various tellurium nanostructures . These nanostructures have shown promising applications in optoelectronics , acting as active materials in catalysis and energy storage .
Mode of Action
Sodium telluride interacts with its targets through a series of chemical reactions. In the synthesis of tellurium nanostructures, sodium telluride is mixed with alkyl halides to form dialkyl ditellurides . The dissolved salt dissociates into their respective ionic species . The generated anions in the structure of sodium telluride are ultimately oxidized to zero-valent tellurium .
Biochemical Pathways
The biochemical pathways affected by sodium telluride primarily involve the transformation of tellurium. Sodium telluride acts as an intermediate in these transformations, facilitating the synthesis of various tellurium nanostructures . The reduction of tellurium to sodium ditelluride and subsequent treatment with alkyl halides results in the formation of dialkyl ditellurides .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sodium telluride is limited. It’s important to note that sodium telluride is a challenging material to handle because it is very sensitive to air . It is also soluble in water, which influences its distribution and potentially its absorption and excretion .
Result of Action
The primary result of sodium telluride’s action is the formation of tellurium nanostructures. These nanostructures have unique physical and chemical properties that make them useful in various applications, including optoelectronics, catalysis, and energy storage . For instance, the formation of high-quality 2D telluride nanosheets has been reported .
Action Environment
The action of sodium telluride can be influenced by environmental factors. For instance, the presence of air can oxidize sodium telluride, affecting its stability . Additionally, the synthesis of tellurium nanostructures from sodium telluride requires specific conditions, such as the presence of alkyl halides and a controlled temperature .
Análisis Bioquímico
Biochemical Properties
Sodium telluride finds use in organic synthesis, both as a reagent for reductions and as a source of Te in the synthesis of organotellurium compounds . For instance, aryl halides are substituted to diaryl tellurides . Sodium telluride also reacts with 1,3-diynes to give the corresponding tellurophene
Molecular Mechanism
As a reducing agent, Sodium telluride converts nitro groups to amines and will cleave certain C-X bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium telluride is usually prepared by the reduction of tellurium with sodium. The synthesis is typically conducted using ammonia as the solvent. The reaction can be represented as: [ \text{Te} + 2\text{Na} \rightarrow \text{Na}_2\text{Te} ]
Industrial Production Methods: In industrial settings, sodium telluride can be produced by heating tellurium with sodium in a controlled environment to prevent oxidation. The process requires careful handling due to the compound’s sensitivity to air and moisture .
Types of Reactions:
Oxidation: Sodium telluride is highly sensitive to air and can be oxidized to form polytellurides and eventually tellurium metal. [ \text{Na}_2\text{Te} + \text{O}_2 \rightarrow \text{Na}_2\text{Te}_x \rightarrow \text{Te} ]
Reduction: Sodium telluride can act as a reducing agent in various chemical reactions.
Substitution: It can react with aryl halides to form diaryl tellurides. [ \text{Na}{10}\text{H}{10}\text{H}_7)_2\text{Te} + 2\text{NaI} ]
Common Reagents and Conditions:
Oxidation: Requires exposure to air or oxygen.
Reduction: Often involves the use of sodium telluride as a reducing agent.
Substitution: Typically involves aryl halides and sodium telluride in an organic solvent.
Major Products:
Oxidation: Polytellurides and tellurium metal.
Reduction: Reduced organic compounds.
Substitution: Diaryl tellurides.
Comparación Con Compuestos Similares
- Sodium sulfide (Na₂S)
- Sodium selenide (Na₂Se)
- Sodium polonide (Na₂Po)
Comparison:
- Sodium telluride vs. Sodium sulfide: Both compounds are reducing agents, but sodium telluride is more sensitive to air and moisture.
- Sodium telluride vs. Sodium selenide: Sodium telluride and sodium selenide have similar chemical properties, but sodium telluride is less commonly used due to its higher reactivity.
- Sodium telluride vs. Sodium polonide: Sodium polonide is radioactive, making it less commonly used compared to sodium telluride .
Sodium telluride’s unique properties, such as its high reactivity and sensitivity to air, make it a valuable compound in various scientific and industrial applications. its handling requires careful control to prevent oxidation and degradation.
Propiedades
IUPAC Name |
sodiotellanylsodium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRWPMGRGIILKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na][Te][Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80894843 | |
| Record name | Disodium telluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12034-41-2 | |
| Record name | Sodium telluride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12034-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium telluride (Na2Te) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium telluride (Na2Te) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium telluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















